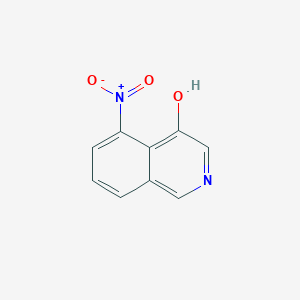

4-Isoquinolinol, 5-nitro-

Description

The Isoquinoline (B145761) Heterocyclic Framework in Contemporary Chemical Research

The isoquinoline scaffold is a prominent heterocyclic framework in modern chemical research, recognized for its structural diversity and significant therapeutic importance. rsc.orgrsc.org It is a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This architectural template is considered a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities. rsc.orgnih.gov

Isoquinoline-based compounds are integral to drug discovery and development. rsc.org The framework is present in many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which derive their structure from the amino acid tyrosine. wikipedia.org In synthetic chemistry, the isoquinoline skeleton is a subject of intense interest, with ongoing research focused on developing efficient methods for its construction and functionalization. rsc.orgrsc.org Modern synthetic strategies aim to introduce substituents at various positions (C-1, C-3, C-4) and modify the ring system to create novel derivatives. rsc.orgnih.gov The versatility of the isoquinoline framework makes it a challenging and rewarding target for synthetic organic and medicinal chemists. rsc.orgnih.gov

Significance of Nitro-Substituted Aromatic Compounds in Organic Synthesis

Nitro-substituted aromatic compounds are a critical class of molecules in organic synthesis, characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring. numberanalytics.comnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic system. numberanalytics.comwikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position, while simultaneously facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov

The versatility and reactivity of aromatic nitro compounds make them essential intermediates for producing a wide range of functionalized molecules. numberanalytics.com They are foundational materials in the synthesis of pharmaceuticals, dyes, polymers, and agricultural chemicals. numberanalytics.comnih.gov One of the most important transformations of the nitro group is its reduction to an amino group (–NH₂), which provides a gateway to a vast number of derivatives, including amides and other nitrogen-containing functionalities. numberanalytics.comnumberanalytics.com The synthesis of aromatic nitro compounds themselves is a well-established field, with methods ranging from classical nitration using nitric and sulfuric acids to more modern, selective techniques. researchgate.net

Positional Isomerism in Nitroisoquinolines: A Comparative Analysis

The position of the nitro group on the isoquinoline ring system dramatically influences the compound's chemical and physical properties. This positional isomerism is a key consideration in the synthesis and application of nitroisoquinoline derivatives. For example, 5-nitroisoquinoline (B18046) is a well-studied isomer that serves as a versatile building block. The nitro group at the 5-position makes the compound a π-deficient nitroarene, which can undergo various transformations, including reduction of the nitro group or nucleophilic substitution reactions.

Different isomers exhibit distinct reactivity patterns. The electron-withdrawing nature of the nitro group affects the electron density across the entire heterocyclic system, influencing the acidity, basicity, and susceptibility of different ring positions to nucleophilic or electrophilic attack. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) involves the nitration of 5-bromoisoquinoline, highlighting how pre-existing substituents guide the position of nitration. orgsyn.org The study of various isomers, such as 3-methyl-8-nitroisoquinoline (B3273185) and 6-bromo-5-nitro-isoquinoline lookchem.com, provides insight into these structure-property relationships. Research on the amidation of 5-nitroisoquinoline has shown that functionalization can occur at different positions, leading to a variety of nitro and nitroso derivatives. mdpi.com

The following table provides a comparative overview of selected nitroisoquinoline isomers based on available data.

| Property | 5-Nitroisoquinoline | 5-Bromo-8-nitroisoquinoline | 6-Bromo-5-nitro-isoquinoline |

| CAS Number | 607-32-9 sigmaaldrich.com | 88539-78-0 orgsyn.org | 850197-72-7 lookchem.com |

| Molecular Formula | C₉H₆N₂O₂ sigmaaldrich.com | C₉H₅BrN₂O₂ orgsyn.org | C₉H₅BrN₂O₂ lookchem.com |

| Molecular Weight | 174.16 g/mol sigmaaldrich.com | 253.05 g/mol orgsyn.org | 253.05 g/mol lookchem.com |

| Physical Form | Powder sigmaaldrich.com | Not specified | Not specified |

| Melting Point | 106-109 °C sigmaaldrich.com | 139-141 °C orgsyn.org | Not available |

| Key Reactivity | Substrate for reduction and nucleophilic substitution. | Precursor for further functionalization. orgsyn.org | Building block for biologically active compounds. lookchem.com |

This table is generated based on data from multiple sources for comparative purposes.

Overview of 4-Isoquinolinol, 5-nitro- as a Key Representative in Isoquinoline Chemistry

4-Isoquinolinol, 5-nitro- is a specific derivative within the vast family of isoquinoline compounds. As a substituted isoquinolinol, it can exist in tautomeric forms, primarily as 4-hydroxyisoquinoline (B107231) and its corresponding keto form, isoquinolin-4(1H)-one. The introduction of a nitro group at the 5-position significantly modifies its electronic properties and chemical reactivity.

The presence of the hydroxyl group at the C-4 position and the nitro group at the C-5 position creates a unique electronic environment. The hydroxyl group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This push-pull electronic effect can influence the compound's spectral properties, acidity, and reactivity towards further chemical modification. Research on related nitro-substituted isocarbostyrils (isoquinolinones) has shown that these molecules can exhibit unusual spectral behavior, including solvatochromism. karazin.ua The fluorescent properties of nitro-aromatic compounds are often regulated by radiationless intersystem crossing (ISC) processes, which are influenced by the specific substitution pattern. karazin.ua

While detailed experimental data for 4-Isoquinolinol, 5-nitro- is not widely published, its properties can be inferred from the characteristics of its parent structures. It stands as a key representative for studying the interplay of multiple substituents on the isoquinoline core.

| Property | Value / Description | Source |

| Compound Name | 4-Isoquinolinol, 5-nitro- | - |

| Synonyms | 5-Nitroisoquinolin-4-ol; 5-Nitro-4-hydroxyisoquinoline | - |

| Parent Compound | Isoquinoline | wikipedia.org |

| Functional Groups | Hydroxyl (-OH), Nitro (-NO₂) | - |

| Key Structural Feature | Isoquinoline heterocyclic framework | rsc.orgnih.gov |

| Anticipated Reactivity | Susceptible to reactions involving the hydroxyl group (e.g., etherification, esterification), reduction of the nitro group to an amine, and potential nucleophilic aromatic substitution. | numberanalytics.com |

| Potential Research Area | Investigation of its synthesis, tautomeric equilibrium, spectral properties, and use as an intermediate in the synthesis of more complex heterocyclic systems. | karazin.uaorganic-chemistry.org |

This table is generated based on general chemical principles and data from related compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-nitroisoquinolin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-10-4-6-2-1-3-7(9(6)8)11(13)14/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIANMCOEHINST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313546 | |

| Record name | 5-Nitro-4-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-61-1 | |

| Record name | 5-Nitro-4-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-4-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isoquinolinol, 5 Nitro and Its Derivatives

Strategies for Nitro Group Introduction on the Isoquinoline (B145761) Core

The placement of a nitro group on the isoquinoline core is a critical step that dictates the final structure of the desired compound. The choice between direct electrophilic nitration and nucleophilic approaches depends largely on the desired position of the nitro group.

Direct Electrophilic Nitration of Isoquinoline and Precursors

Direct electrophilic nitration of isoquinoline, typically employing a mixture of nitric and sulfuric acids, results in substitution on the benzene (B151609) ring. stackexchange.comuomustansiriyah.edu.iq This is because the nitrogen atom in the heterocyclic ring is protonated under the strongly acidic conditions, deactivating the pyridine (B92270) ring towards electrophilic attack. stackexchange.comimperial.ac.uk

Under standard electrophilic nitration conditions, isoquinoline undergoes substitution primarily at the C-5 and C-8 positions. dtic.milkoreascience.kr The reaction with nitrating acid at 25°C yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in Specifically, nitration of isoquinoline with nitric and sulfuric acids at 0°C gives 5-nitroisoquinoline and 8-nitroquinoline (B147351) in a roughly equal ratio. stackexchange.com One study reported yields of 80% for the 5-nitro isomer and 10% for the 8-nitro isomer. imperial.ac.uk Another reported a distribution of 52.3% to 47.7% for the 5- and 8-substituted products, respectively. stackexchange.com The preference for attack at these positions is attributed to the formation of the most stable Wheland intermediates. imperial.ac.uk

The presence of other substituents on the isoquinoline ring can influence the regioselectivity of nitration. For instance, the nitration of 3-chloroisoquinoline (B97870) with potassium nitrate (B79036) in sulfuric acid yields 3-chloro-5-nitroisoquinoline. cdnsciencepub.com Similarly, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) is achieved by the nitration of 5-bromoisoquinoline. orgsyn.org

The distribution of C-5 and C-8 nitro isomers is sensitive to reaction conditions. Careful control of temperature is crucial to manage the regioselectivity and prevent over-nitration. vpscience.org For example, in the synthesis of 5-bromoisoquinoline, maintaining a low temperature is important to suppress the formation of the 8-bromo isomer. orgsyn.org The choice of nitrating agent and solvent system also plays a significant role. While mixed acid is standard, other reagents can alter the outcome. For instance, using acetyl nitrate can lead to nitration on the pyridine ring, yielding 3-nitroquinoline. youtube.comelsevierpure.com

Table 1: Regioselectivity in Electrophilic Nitration of Isoquinoline

| Reagent | Temperature | Products | Yields | Reference |

|---|---|---|---|---|

| c.HNO₃/c.H₂SO₄ | 25°C | 5-Nitroisoquinoline, 8-Nitroisoquinoline | 80% (5-nitro), 10% (8-nitro) | imperial.ac.uk |

| HNO₃/H₂SO₄ | 0°C | 5-Nitroisoquinoline, 8-Nitroisoquinoline | 52.3% (5-nitro), 47.7% (8-nitro) | stackexchange.com |

| Fuming HNO₃/c.H₂SO₄/SO₃ | RT | 5-Nitroisoquinoline, 8-Nitroisoquinoline | - | uomustansiriyah.edu.iq |

| Acetyl nitrate | - | 3-Nitroquinoline | - | youtube.comelsevierpure.com |

| KNO₃/H₂SO₄ on 3-chloroisoquinoline | - | 3-Chloro-5-nitroisoquinoline | - | cdnsciencepub.com |

Nucleophilic Nitration Approaches

Conventional electrophilic nitration methods are not suitable for introducing a nitro group at positions adjacent to the ring nitrogen in aza-aromatics like isoquinoline. dtic.mil This limitation has spurred the development of nucleophilic nitration methods.

A notable non-acidic, nucleophilic nitration method was developed by Baik et al. dtic.mil This one-step process allows for the nitration of isoquinoline at the C-1 position, a result not achievable through conventional mixed acid nitration. dtic.milkoreascience.kr The reaction is performed under mild conditions, typically at room temperature, using potassium nitrite (B80452) and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO). dtic.mil

The proposed mechanism involves the electrophilic attack of a complex formed between DMSO and acetic anhydride on the nitrogen atom of the isoquinoline. This is followed by the nucleophilic addition of a nitrite ion to this activated intermediate. koreascience.kr Molecular modeling studies suggest the formation of a molecular complex as a key reaction intermediate. dtic.mil

The Baik et al. method has been successfully applied to isoquinoline and some of its derivatives, providing good to excellent yields (50% to 88%) of the corresponding 1-nitroisoquinolines. dtic.mil This method is advantageous due to its mild conditions and the unique regioselectivity it offers. dtic.milkoreascience.kr However, the scope of this reaction is not universal for all aza-aromatics. While it works for isoquinoline and quinoline (B57606) (with lower yield), it is not effective for substrates like 1-nitroisoquinoline (B170357), quinoxaline, quinazoline (B50416), and pyridine. dtic.milntis.gov Attempts to further nitrate 1-nitroisoquinoline using this method were unsuccessful, with the starting material being recovered largely unchanged. dtic.mil

Table 2: Application of Baik et al. Nucleophilic Nitration Method

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Isoquinoline | 1-Nitroisoquinoline | 50-88% | dtic.mil |

| Quinoline | 2-Nitroquinoline | 12.6% | dtic.mil |

| 1-Nitroisoquinoline | No reaction | - | dtic.mil |

| Quinoxaline | No reaction | - | dtic.mil |

| Quinazoline | No isolable product | - | dtic.mil |

| Pyridine | No isolable product | - | dtic.mil |

Ipso-Nitration of Isoquinoline Boronic Acid Derivativesresearchgate.net

Ipso-nitration, the replacement of a functional group (in this case, a boronic acid) with a nitro group, presents a powerful regioselective method for synthesizing nitro-aromatic compounds. This transformation is particularly advantageous over traditional electrophilic aromatic substitution as it avoids the formation of isomeric byproducts. organic-chemistry.org The direct application of this method to an isoquinoline core has been demonstrated in the synthesis of 4-nitroisoquinoline (B1589690) from 4-isoquinolineboronic acid.

A documented procedure involves the reaction of 4-isoquinolineboronic acid with bismuth (III) nitrate pentahydrate in a solvent such as benzene or toluene. The mixture is refluxed for approximately 1.5 to 2 hours under an inert atmosphere. chemicalbook.com Following the reaction, a standard workup involving filtration and evaporation, the crude product is purified by silica (B1680970) gel column chromatography to yield 4-nitroisoquinoline. chemicalbook.com

While this specific example yields 4-nitroisoquinoline, the broader field of ipso-nitration of aryl boronic acids offers a range of reagents and conditions that could be adapted for isoquinoline derivatives. nih.govarkat-usa.org Fuming nitric acid is a common and effective nitrating agent for this transformation. organic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions often proceed through a radical pathway involving the •NO₂ radical, with the reaction kinetics being of a higher order in nitric acid. organic-chemistry.orgnih.gov This method's high chemoselectivity and tolerance for various functional groups make it a valuable strategy for the synthesis of specifically substituted nitroisoquinolines. organic-chemistry.org

Table 1: Reagents for Ipso-Nitration of Aryl Boronic Acids This table is interactive. Users can sort data by clicking on the headers.

| Reagent | Substrate Example | Notes | Reference |

|---|---|---|---|

| Bismuth (III) nitrate pentahydrate | 4-Isoquinolineboronic acid | Reflux in benzene or toluene. | chemicalbook.com |

| Fuming Nitric Acid | General Aryl Boronic Acids | Provides high chemoselectivity; proceeds via a radical mechanism. | organic-chemistry.orgnih.gov |

| Nitric Acid / Acetic Acid | Calixarenes | Used for selective nitration of complex macromolecules. | arkat-usa.org |

Methodologies for Hydroxyl Group Introduction at C-4

Introducing a hydroxyl group at the C-4 position of the 5-nitroisoquinoline scaffold can be achieved through either direct oxidation or by transforming a pre-existing functional group, most commonly a halogen.

Oxidative Processes to Introduce Hydroxyl Functionality

The direct oxidative hydroxylation of a C-H bond at the C-4 position of 5-nitroisoquinoline is a challenging transformation. However, general methods for the hydroxylation of nitrogen heterocycles have been developed that may be applicable. One such method employs a system of cupric nitrate, a phosphate (B84403) buffer, and 30% hydrogen peroxide. researchgate.net This approach offers the potential for regioselective hydroxylation under mild and neutral conditions, avoiding over-oxidation. researchgate.net

Another strategy involves the N-oxidation of the isoquinoline ring followed by rearrangement. For instance, the synthesis of 1,5-dimethyl-4-hydroxyisoquinoline was achieved through N-oxidation of 1,5-dimethylisoquinoline, followed by a rearrangement using acetic anhydride and subsequent hydrolysis. researchgate.net While this demonstrates a C-4 hydroxylation, its direct applicability to a 5-nitro substituted substrate would require further investigation to ensure compatibility with the nitro group.

Transformation of Pre-existing Functional Groups to Hydroxyl (e.g., Halogen to Hydroxyl)

A more common and reliable method for introducing a C-4 hydroxyl group is through the nucleophilic aromatic substitution (SNAr) of a halogen atom. semanticscholar.org The presence of a strong electron-withdrawing group, such as the nitro group at the C-5 position, activates the aromatic ring, facilitating the displacement of a leaving group at the ortho (C-4) or para (C-6) positions. semanticscholar.orgyoutube.com

The synthesis of a suitable 4-halo-5-nitroisoquinoline precursor is the critical first step. Research has shown that 4-bromo-5-nitroisoquinolin-1-one can be prepared by the direct bromination of 5-nitroisoquinolin-1-one in acetic acid. bath.ac.uk The feasibility of nucleophilic substitution at the C-4 position of such a system is supported by the successful reaction of 4-bromo-1-methylisoquinoline (B35474) with various amines to produce 4-amino derivatives. researchgate.net

The conversion of the C-4 halogen to a hydroxyl group would typically be accomplished by hydrolysis, for example, by heating with an aqueous base like sodium hydroxide. The SNAr mechanism involves the addition of the nucleophile (hydroxide ion) to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group, followed by the elimination of the halide ion to restore aromaticity. youtube.com

Convergent and Divergent Synthesis of 4-Isoquinolinol, 5-nitro-

The construction of 4-Isoquinolinol, 5-nitro- can be approached through different strategic sequences, either by building the molecule in a linear fashion (sequential routes) or by attempting to form multiple functionalities in a single step (one-pot procedures).

Sequential Nitration and Hydroxylation Routes

A logical and frequently employed sequential route to 4-Isoquinolinol, 5-nitro- involves first establishing the nitro group at the C-5 position, followed by the introduction of the hydroxyl group at C-4.

Nitration of Isoquinoline: The electrophilic nitration of isoquinoline using a nitrating mixture (e.g., nitric acid and sulfuric acid) preferentially occurs at the C-5 and C-8 positions. Under controlled conditions, 5-nitroisoquinoline can be obtained as the major product. shahucollegelatur.org.in

Halogenation of 5-Nitroisoquinoline: The subsequent step involves the introduction of a halogen, such as bromine, at the C-4 position. This position is the most nucleophilic in the 5-nitroisoquinoline system, making it susceptible to electrophilic halogenation. bath.ac.uk This creates the key intermediate, a 4-halo-5-nitroisoquinoline. bath.ac.ukthieme-connect.de

Hydrolysis to 4-Isoquinolinol, 5-nitro-: The final step is the hydrolysis of the 4-halo-5-nitroisoquinoline. As described in section 2.2.2, the activating effect of the C-5 nitro group facilitates a nucleophilic aromatic substitution reaction where the halogen is displaced by a hydroxyl group upon treatment with an aqueous base. youtube.com

An alternative sequence, involving hydroxylation of the isoquinoline ring followed by nitration, is generally less viable for producing the desired isomer. For example, the nitration of related 4-hydroxyisoquinoline (B107231) derivatives has been reported to yield a mixture of 6- and 7-nitro isomers, rather than the desired 5-nitro compound. google.com

One-Pot Synthetic Procedures

While one-pot reactions that combine multiple bond-forming events into a single operation are highly efficient, specific procedures for the synthesis of 4-Isoquinolinol, 5-nitro- are not prominently documented in the reviewed literature. The development of such a process would likely involve a cascade reaction, for example, a tandem nitration and hydroxylation. One-pot syntheses have been reported for more complex, fused isoquinoline systems, often utilizing transition-metal catalysis or multi-component strategies. rsc.orgmdpi.comresearchgate.net However, a direct, one-pot method for the concurrent introduction of a nitro group at C-5 and a hydroxyl group at C-4 of the basic isoquinoline skeleton appears to be an area requiring further research.

Synthesis of Structural Analogues and Precursors to 4-Isoquinolinol, 5-nitro-

The construction of the 4-isoquinolinol, 5-nitro- scaffold relies on the availability of appropriately substituted isoquinoline precursors. The following subsections detail the synthetic approaches to key building blocks.

The introduction of substituents at the C4-position of the isoquinoline nucleus is a critical step in the synthesis of analogues of the target compound. Various methods have been developed to achieve this functionalization.

One facile approach involves the use of commercially available 4-bromoisoquinoline (B23445) as a starting material. openmedicinalchemistryjournal.com Heck reactions, for instance, can be employed to introduce α,β-unsaturated esters at the 4-position by reacting 4-bromoisoquinoline with suitable acrylate (B77674) esters. openmedicinalchemistryjournal.com

Palladium-catalyzed cross-coupling reactions have also proven to be powerful tools. An efficient method for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been developed through a tandem Heck–Suzuki coupling reaction. rsc.org These intermediates can then be further transformed into 4-substituted isoquinolines. rsc.org

Other strategies for accessing 4-substituted isoquinolines include:

The preparation and subsequent α-alkylation of isoquinoline-4-acetic esters. researchgate.net

The alkylation of 3-cyanomeconin followed by ring expansion. researchgate.net

The α-alkylation and cyclization of o-carbomethoxyphenylacetonitrile. researchgate.net

The oxidation of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline to the corresponding oxo derivative, followed by the addition of a Grignard reagent. researchgate.netclockss.org

More contemporary methods, such as a palladium-catalyzed reaction of N-propargyl oxazolidines under microwave irradiation, offer a sequential reductive cyclization/ring-opening/aromatization cascade to yield 4-substituted isoquinolines. organic-chemistry.org

A selection of methods for the synthesis of 4-substituted isoquinolines is summarized in the table below.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 4-Bromoisoquinoline | Acrylate ester, Heck reaction conditions | 4-(α,β-Unsaturated ester)isoquinoline | openmedicinalchemistryjournal.com |

| N/A | Tandem Heck–Suzuki coupling | 4-(Diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-one | rsc.org |

| Isoquinoline-4-acetic esters | Alkylation | 4-Alkyl-isoquinoline-4-acetic esters | researchgate.net |

| 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Oxidation, Grignard reagent | 4-Alkyl/Aryl-isoquinoline | researchgate.net |

| N-Propargyl oxazolidines | Palladium catalyst, microwave irradiation | 4-Substituted isoquinoline | organic-chemistry.org |

The introduction of a nitro group at the 5-position of the isoquinoline ring is a key transformation for the synthesis of 5-nitroisoquinoline intermediates. The most direct method for this is the nitration of isoquinoline itself. ontosight.ai This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to favor the formation of the 5-nitro isomer.

The synthesis of 5-bromo-8-nitroisoquinoline is another important route, as the bromine atom can be subsequently replaced to introduce other functionalities. This can be achieved in a one-pot procedure starting from isoquinoline, first by bromination using N-bromosuccinimide in sulfuric acid, followed by nitration. orgsyn.org Careful temperature control is crucial to minimize the formation of isomeric byproducts. orgsyn.org

Direct C-H functionalization reactions have emerged as a powerful strategy for the synthesis of substituted 5-nitroisoquinolines. For instance, the SNH (Substitution Nucleophilic of Hydrogen) amidation of 5-nitroisoquinoline allows for the direct introduction of amide and urea (B33335) functionalities at positions ortho or para to the nitro group. mdpi.com This method can lead to either nitro or nitroso derivatives depending on the reaction conditions and the nucleophile used. mdpi.com

The table below outlines key methods for the preparation of 5-nitroisoquinoline intermediates.

| Starting Material | Reagents and Conditions | Product | Reference |

| Isoquinoline | Nitric acid, Sulfuric acid, 0–5°C | 5-Nitroisoquinoline | |

| Isoquinoline | 1. N-Bromosuccinimide, H2SO4, -25°C to -18°C; 2. Nitration | 5-Bromo-8-nitroisoquinoline | orgsyn.org |

| 5-Nitroisoquinoline | Amides/Ureas, Anhydrous DMSO | N-(5-nitroisoquinolin-8-yl)amides or N-(5-nitrosoisoquinolin-6-yl)amides | mdpi.com |

A specific example of SNH amidation is the reaction of 5-nitroisoquinoline with 4-methylbenzamide (B193301) to yield 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide. mdpi.com The reaction conditions and yield are presented below.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitroisoquinoline, 4-Methylbenzamide | Method B: Not specified in abstract | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 53% | mdpi.com |

Green Chemistry Principles in 4-Isoquinolinol, 5-nitro- Synthesis

The application of green chemistry principles to the synthesis of complex molecules like 4-isoquinolinol, 5-nitro- is of growing importance. While specific studies on the green synthesis of this exact compound are not prevalent, general strategies in the synthesis of isoquinolines and nitroaromatic compounds can be applied.

A key concept is the direct C-H functionalization of the isoquinoline core. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated isoquinolines, which often require additional synthetic steps and generate stoichiometric amounts of waste. The SNH reactions discussed for the synthesis of 5-nitroisoquinoline derivatives are a prime example of this, as they directly substitute a hydrogen atom with a nucleophile. mdpi.comresearchgate.net

The principles of Pot, Atom, and Step Economy (PASE) are also highly relevant. mdpi.comresearchgate.net Synthetic routes that minimize the number of steps, maximize the incorporation of atoms from the reactants into the final product, and can be performed in a single pot are considered more environmentally benign. The one-pot synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline exemplifies a step-economic approach. orgsyn.org

Furthermore, exploring alternative reaction media and catalysts is a cornerstone of green chemistry. The use of water as a solvent, where possible, is highly desirable. researchgate.net Iron-catalyzed reactions are also gaining attention as iron is an abundant and less toxic metal compared to many traditional transition metal catalysts. chemrxiv.org

Future efforts in the synthesis of 4-isoquinolinol, 5-nitro- and its derivatives should focus on incorporating these green chemistry principles to develop more sustainable and efficient synthetic methodologies.

Chemical Reactivity and Mechanistic Transformations of 4 Isoquinolinol, 5 Nitro

Reactivity of the Nitro Group

The powerful electron-withdrawing nature of the nitro group at the C-5 position dominates the reactivity of the isoquinoline (B145761) ring system. It significantly activates the molecule for a range of nucleophilic substitution reactions and can itself be transformed into other nitrogenous functionalities through reduction.

The nitro group of nitroisoquinolines is readily reducible to various other nitrogen-containing functional groups, most commonly the amino group. This transformation is a key step in the synthesis of many substituted isoquinoline derivatives. For instance, the catalytic reduction of a related compound, 4-bromo-5-nitroisoquinoline-1-carboxaldehyde acetal (B89532), successfully converts the nitro group to a 5-amino group, which is a precursor for pharmacologically active thiosemicarbazones. nih.govacs.orgresearchgate.net This reaction highlights that the nitro functionality can be selectively reduced even in the presence of other reactive sites. nih.govacs.orgresearchgate.net

Furthermore, the reduction can be controlled to yield intermediate functionalities such as hydroxylamines. The chemo-selective reduction of 5-nitroisoquinoline (B18046) using solid-supported Platinum(0) nanoparticles has been shown to produce N-hydroxyisoquinolin-5-amine in high yield (91%). rsc.org This demonstrates that specific catalytic systems can halt the reduction at the hydroxylamine (B1172632) stage, providing access to a different class of derivatives. rsc.org Similarly, the catalytic reduction of 5-nitroisoquinoline N-oxide over a palladium-carbon catalyst in a neutral medium yields 5-aminoisoquinoline (B16527). jst.go.jp While direct experimental data for 4-Isoquinolinol, 5-nitro- is limited, these examples from closely related structures strongly indicate that its C-5 nitro group can be selectively reduced to either an amino or a hydroxylamino group, providing routes to 5-amino-4-isoquinolinol or 5-(hydroxyamino)-4-isoquinolinol.

The C-5 nitro group strongly activates the isoquinoline ring for nucleophilic aromatic substitution (SNAr), particularly at positions that can effectively stabilize the intermediate Meisenheimer complex. Research on analogous compounds demonstrates that a leaving group at the C-4 position is susceptible to displacement by nucleophiles. In a multi-step synthesis, the cyclic ethylene (B1197577) acetal of 4-bromo-5-nitroisoquinoline-1-carboxaldehyde undergoes condensation with morpholine (B109124), where the morpholine displaces the bromine atom at the C-4 position. nih.govacs.orgresearchgate.net This substitution is followed by the catalytic reduction of the nitro group to afford 5-amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone. nih.govacs.orgresearchgate.net

This reaction serves as a direct precedent, showing that the C-4 position is activated for SNAr by the C-5 nitro group. In the case of 4-Isoquinolinol, 5-nitro-, the hydroxyl group itself is a poor leaving group. However, it could be converted into a better leaving group, such as a tosylate or triflate, which could then be displaced by a suitable nucleophile in an SNAr reaction. The activation provided by the nitro group would facilitate such a substitution.

Modern synthetic methods increasingly focus on the direct functionalization of C–H bonds, and the Oxidative Nucleophilic Substitution of Hydrogen (SNH) is a powerful tool for this purpose in π-deficient systems like nitroisoquinolines. mdpi.com This methodology avoids the need for pre-installing a leaving group and often proceeds without expensive metal catalysts. nih.gov Extensive research on 5-nitroisoquinoline, a close analog of 4-Isoquinolinol, 5-nitro-, has detailed the course and mechanism of SNH reactions, particularly amidation and urea (B33335) formation. mdpi.comnih.gov It is important to note that the presence of a C-4 hydroxyl group, an electron-donating group, would likely influence the electronic properties of the ring and thus could affect the regioselectivity and reaction rates observed in the parent 5-nitroisoquinoline system.

The SNH amidation of 5-nitroisoquinoline with N-anions of aromatic amides exhibits distinct regioselectivity that is highly dependent on the reaction conditions. mdpi.com

In anhydrous DMSO , the reaction typically yields a mixture of two products: 8-aroylamino-5-nitroisoquinolines (resulting from attack at the C-8 position, para to the nitro group) and 6-aroylamino-5-nitrosoisoquinolines (resulting from attack at the C-6 position, ortho to the nitro group). mdpi.com

In the presence of water , a dramatic shift in regioselectivity occurs, and only the 8-aroylamino-5-nitroisoquinolines are formed. mdpi.com

With ureas , the regioselectivity can be different again. Reactions with urea and monosubstituted ureas under anhydrous conditions proceed exclusively at the C-6 position to form 5-nitrosoisoquinoline-6-amine. mdpi.comnih.gov

The tables below summarize the outcomes of SNH amidation of 5-nitroisoquinoline with various benzamide (B126) and urea nucleophiles.

Table 1: SNH Amidation of 5-Nitroisoquinoline with Substituted Benzamides

| Nucleophile | Product at C-8 (Nitro) | Product at C-6 (Nitroso) |

|---|---|---|

| p-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide |

| Benzamide | N-(5-Nitroisoquinolin-8-yl)benzamide | N-(5-Nitrosoisoquinolin-6-yl)benzamide |

| p-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 4-Methoxy-N-(5-nitrosoisoquinolin-6-yl)benzamide |

| p-Nitrobenzamide | 4-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Not Formed |

| m-Nitrobenzamide | 3-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Not Formed |

| o-Nitrobenzamide | 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Not Formed |

Data sourced from a study on the amidation of 5-nitroisoquinoline. mdpi.com

Table 2: SNH Reaction of 5-Nitroisoquinoline with Ureas

| Nucleophile | Product | Position of Substitution | Functional Group on Product |

|---|---|---|---|

| Urea | 5-Nitrosoisoquinoline-6-amine | C-6 | Nitrosoamine |

| 1,1-Dimethylurea | N-(5-Nitroisoquinolin-8-yl)-N',N'-dimethylurea | C-8 | Nitro |

| 1,1-Diethylurea | N-(5-Nitroisoquinolin-8-yl)-N',N'-diethylurea | C-8 | Nitro |

| Morpholine-4-carboxamide | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | C-8 | Nitro |

Data sourced from studies on the SNH reactions of 5-nitroisoquinoline. mdpi.comnih.gov

The mechanism of SNH amidation on 5-nitroisoquinoline explains the observed regioselectivity and the formation of both nitro and nitroso products. mdpi.comresearchgate.net The process involves two main pathways depending on the site of nucleophilic attack:

Nitro Pathway (Para-attack): The amide anion attacks the C-8 position (para to the nitro group) to form a σH adduct. This intermediate is then aromatized through oxidation to yield the final 8-amino-5-nitroisoquinoline derivative. In many cases, another molecule of 5-nitroisoquinoline acts as the primary oxidant, which in turn is reduced, leading to by-products and limiting the maximum theoretical yield of the aminated product. mdpi.com

Nitroso Pathway (Ortho-attack): The nucleophile attacks the C-6 position (ortho to the nitro group), also forming a σH adduct. However, this intermediate aromatizes via a different route involving a proton transfer and the elimination of a water molecule (dehydration). This pathway results in the formation of a 6-amino-5-nitrosoisoquinoline derivative. mdpi.comresearchgate.net

In reactions involving ureas, the initial product of nucleophilic substitution can be unstable. For example, in the reaction with urea under anhydrous conditions, the intermediate formed at the C-6 position eliminates isocyanic acid to yield the final 5-nitrosoisoquinoline-6-amine product. mdpi.com

Oxidative Nucleophilic Substitution of Hydrogen (SNH) in Nitroisoquinolines

Reactivity of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of the isoquinoline ring imparts phenolic character to the molecule. Studies on 4-hydroxyisoquinoline (B107231) confirm that the phenol (B47542) tautomer is the predominant form in aqueous solutions. researchgate.net This phenolic nature dictates its reactivity, making it susceptible to reactions typical of phenols.

A key reaction of the hydroxyl group is esterification. In a synthetic route involving a related compound, 1,5-dimethyl-4-hydroxyisoquinoline, the hydroxyl group is acetylated using acetic anhydride (B1165640) to form 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde. nih.govacs.orgresearchgate.net This transformation demonstrates that the hydroxyl group in 4-hydroxyisoquinolines can be readily converted into an ester. This not only serves as a protecting group but also modifies the electronic properties of the molecule. The resulting acetoxy group can later be hydrolyzed back to the hydroxyl group under acidic conditions. nih.govacs.org

Given its phenolic acidity, the C-4 hydroxyl group can be deprotonated by a suitable base to form a phenoxide anion. This anion would be a potent nucleophile, capable of reacting with electrophiles such as alkyl halides in Williamson ether synthesis to form 4-alkoxy-5-nitroisoquinolines. Furthermore, as discussed in the SNAr section, converting the hydroxyl group into a better leaving group (e.g., tosylate, triflate) would activate the C-4 position for displacement by various nucleophiles.

Electrophilic and Nucleophilic Substitution on the Isoquinoline Ring System

The reactivity of the isoquinoline ring towards electrophilic and nucleophilic substitution is significantly influenced by the substituents present. ontosight.ai In 4-isoquinolinol, 5-nitro-, the hydroxyl group acts as an activating group, while the nitro group is a strong deactivating group.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the isoquinoline ring generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. uomustansiriyah.edu.iqquimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. uoanbar.edu.iq In isoquinoline itself, electrophilic substitution preferentially occurs at the C5 and C8 positions. uomustansiriyah.edu.iqshahucollegelatur.org.in The presence of the activating hydroxyl group at C4 would be expected to direct incoming electrophiles to the ortho and para positions relative to it. However, the powerful deactivating effect of the nitro group at C5 will strongly direct electrophiles away from its vicinity and further deactivate the entire benzene ring. Therefore, predicting the precise site of electrophilic substitution on 4-isoquinolinol, 5-nitro- is complex and would likely result in a mixture of products or require harsh reaction conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is favored on the electron-deficient pyridine ring, particularly at the C1 position. quimicaorganica.orgshahucollegelatur.org.in The presence of the electron-withdrawing nitro group on the benzene ring can also activate positions ortho and para to it for nucleophilic attack. iust.ac.ir Specifically, a nitro group at the 5-position can activate the C6 position for nucleophilic substitution. iust.ac.ir Research on 5-nitroisoquinoline has demonstrated that direct nucleophilic substitution of hydrogen can occur, leading to the formation of amino derivatives at positions ortho to the nitro group. nih.gov The hydroxyl group at C4, being electron-donating, would generally disfavor nucleophilic attack on the pyridine ring.

The combination of an activating hydroxyl group and a deactivating nitro group creates a push-pull electronic effect within the 4-isoquinolinol, 5-nitro- molecule.

Reaction Pathways: The presence of both activating and deactivating groups can lead to more complex reaction pathways. For instance, in reactions involving strong nucleophiles, the possibility of vicarious nucleophilic substitution (VNS) exists, where a hydrogen atom ortho or para to the nitro group is replaced. mdpi.com Studies on nitroquinolines have shown that VNS can be a viable pathway for introducing new functional groups. mdpi.com The hydroxyl group at C4 could potentially influence the regioselectivity of such reactions.

Derivatization and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. beilstein-journals.orgmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com

For 4-isoquinolinol, 5-nitro-, a key strategy for employing palladium-catalyzed cross-coupling would first involve the conversion of the hydroxyl group to a better leaving group, such as a triflate or a halide. Alternatively, the introduction of a halogen at another position on the ring would provide a handle for coupling reactions. For example, bromination of isoquinoline can occur, and this bromo-derivative can then participate in cross-coupling reactions. orgsyn.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst. beilstein-journals.orgmdpi.com This would be a versatile method for introducing new aryl or vinyl groups onto the isoquinoline scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide or triflate. worktribe.com It provides a direct route to alkynyl-substituted isoquinolines.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling a halide or triflate with an amine. acs.org This would be a valuable method for introducing a wide range of amino functionalities.

The nitro group on the ring is generally compatible with many palladium-catalyzed coupling conditions. However, in some cases, it can be reduced, so careful selection of the catalyst and reaction conditions is necessary. google.com

The following table summarizes potential palladium-catalyzed cross-coupling reactions for derivatizing 4-isoquinolinol, 5-nitro-:

| Reaction Name | Coupling Partners | Resulting Bond |

| Suzuki-Miyaura | Organoboron reagent + Halide/Triflate | C-C |

| Sonogashira | Terminal alkyne + Halide/Triflate | C-C (alkynyl) |

| Buchwald-Hartwig | Amine + Halide/Triflate | C-N |

Functional Group Interconversions at C-1, C-3, C-4, C-5, C-6, C-7, and C-8

Functional group interconversions are pivotal in modifying the scaffold of 4-Isoquinolinol, 5-nitro- to access a diverse range of derivatives. The reactivity at each position is unique and influenced by the electronic environment of the isoquinoline core.

The C-1 position, being alpha to the nitrogen atom in the pyridine ring, is susceptible to nucleophilic substitution, especially if a suitable leaving group is present. While direct functionalization at C-1 of 4-Isoquinolinol, 5-nitro- is not extensively documented, related transformations on similar isoquinoline systems provide insights into its potential reactivity. For instance, a chloro group at the 1-position of 4-hydroxyisoquinoline derivatives is known to be reactive towards nucleophiles. The Ziegler reaction with organolithium reagents is another common method for introducing substituents at the C-1 position of isoquinolines. nih.gov

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 1-Chloro-4-hydroxyisoquinoline derivative | Amines or Thiols | 1-Amino/Thio-4-hydroxyisoquinoline derivative | Nucleophilic Substitution | |

| Isoquinoline | n-Butyllithium, then electrophile | 1-Substituted isoquinoline | Nucleophilic Addition | nih.gov |

The C-3 position is generally less reactive than C-1 towards nucleophiles. However, functionalization can be achieved, often requiring specific synthetic strategies. For instance, the synthesis of 3-hydroxyisoquinolines can be accomplished through methods like the aryne acyl-alkylation/condensation, which could potentially be adapted. caltech.edu

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| β-ketoester | One-pot aryne acyl-alkylation/condensation | 3-Hydroxyisoquinoline | Cyclization/Condensation | caltech.edu |

The hydroxyl group at C-4 is a key site for functional group interconversion. It can undergo etherification and potentially oxidation. The hydroxyl group also activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Etherification of the C-4 hydroxyl group can be achieved. For example, palladium-catalyzed allylic etherification of quinolinol and isoquinolinol has been demonstrated, suggesting a similar reaction could be applied to 4-Isoquinolinol, 5-nitro-. frontiersin.org Furthermore, modification of the C-4 hydroxy group via esterification using acyl halides or anhydrides is a known transformation for 4-hydroxy-isoquinoline compounds. google.com Halogenation at the C-4 position is also a known transformation, often influenced by the directing effect of the hydroxyl group. researchgate.netnih.govgoogle.com

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| Isoquinolinol | Vinyl ethylene carbonate, PdCl₂(dppf), Cs₂CO₃, MeCN, 80°C | Allyl ether of isoquinolinol | Etherification | frontiersin.org |

| 4-Hydroxyisoquinoline compound | Acyl halide or Anhydride | C4-Ester of isoquinoline | Esterification | google.com |

| 4-Hydroxyisoquinoline | Fungal flavin-dependent halogenase (Rdc2) | 4-Hydroxy-ortho-chloro-isoquinoline | Halogenation | nih.gov |

| 5-Nitroisoquinolin-1-one | Bromine | 4-Bromo-5-nitroisoquinolin-1-one | Bromination | bath.ac.uk |

The nitro group at the C-5 position is readily reduced to an amino group, which is one of the most significant and widely reported functional group interconversions for 5-nitroisoquinolines. nih.gov This transformation opens up a vast array of subsequent chemical modifications of the resulting 5-aminoisoquinoline derivative. The reduction can be achieved using various reducing agents, including catalytic hydrogenation. The resulting amino group is a versatile functional handle for further reactions.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 5-Nitroisoquinoline | H₂, Pd/C | 5-Aminoisoquinoline | Reduction | |

| 5-Nitroisoquinoline derivatives | Nitroreductase | 5-Amino-isoquinoline derivatives | Bioreduction | nih.gov |

| 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde | Catalytic hydrogenation or metal hydrides | 4-Bromo-5-amino-isoquinoline-1-carbaldehyde | Reduction |

The reactivity of the benzene portion of the isoquinoline ring (positions C-6, C-7, and C-8) is governed by the directing effects of the existing substituents. The hydroxyl group at C-4 is an activating ortho-, para-director, while the nitro group at C-5 is a deactivating meta-director. Their combined influence makes predicting the outcome of electrophilic substitution complex.

Interestingly, nucleophilic substitution of hydrogen (SNH) has been reported on 5-nitroisoquinoline, leading to functionalization at the C-6 and C-8 positions. nih.govmdpi.com For instance, amidation of 5-nitroisoquinoline can lead to the formation of 5-nitroisoquinolin-8-yl amides. mdpi.com This suggests that despite the electron-donating character of the hydroxyl group, the strong electron-withdrawing nature of the nitro group can activate the C-6 and C-8 positions towards nucleophilic attack under specific conditions.

| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Reference |

| 5-Nitroisoquinoline | Amide anion, anhydrous DMSO | N-(5-nitroisoquinolin-8-yl)benzamides and N-(5-nitrosoisoquinolin-6-yl)benzamides | Nucleophilic Substitution of Hydrogen (SNH) | mdpi.com |

| 5-Nitroisoquinoline | Urea derivatives, anhydrous conditions | 5-Nitrosoisoquinoline-6-amine | Nucleophilic Substitution of Hydrogen (SNH) | nih.govmdpi.com |

| 5-Nitroquinolines | 4-amino-1,2,4-triazole, t-BuOK/DMSO | Amino products at ortho position to the nitro group | Vicarious Nucleophilic Substitution (VNS) | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Isoquinolinol, 5-nitro-, a detailed analysis of one- and two-dimensional NMR spectra would be required for unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of 4-Isoquinolinol, 5-nitro- are dictated by the combined electronic effects of the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) group on the isoquinoline (B145761) core.

Proton (¹H) NMR: The proton chemical shifts can be predicted by considering the spectra of 5-nitroisoquinoline (B18046) chemicalbook.com and 4-hydroxyisoquinoline (B107231) connectjournals.com. The powerful deshielding effect of the nitro group at C5 is expected to significantly influence the protons on the carbocyclic ring, particularly H-6 and H-8. The H-1 proton, being adjacent to the heterocyclic nitrogen, will appear at a characteristically downfield shift. The H-3 proton is situated in the pyridine (B92270) ring, alpha to the nitrogen and adjacent to the carbon bearing the hydroxyl group. The presence of the hydroxyl group at C4 generally introduces electron density into the ring, which would typically have a shielding effect. However, the formation of an intramolecular hydrogen bond with the C5-nitro group complicates this effect. The hydroxyl proton itself is expected to be a broad singlet, with its chemical shift highly dependent on solvent and concentration, unless it is involved in strong intramolecular hydrogen bonding.

Predicted NMR Chemical Shifts for 4-Isoquinolinol, 5-nitro-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~9.0 - 9.2 | ~145 - 148 |

| 3 | ~8.0 - 8.2 | ~118 - 122 |

| 4 | - | ~155 - 160 |

| 4a | - | ~128 - 132 |

| 5 | - | ~148 - 152 |

| 6 | ~8.5 - 8.7 | ~120 - 124 |

| 7 | ~7.8 - 8.0 | ~129 - 133 |

| 8 | ~8.2 - 8.4 | ~125 - 128 |

| 8a | - | ~135 - 138 |

| OH | >10 (broad) | - |

To confirm the predicted assignments and establish the precise molecular structure, several 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com For 4-Isoquinolinol, 5-nitro-, key correlations would be observed between the adjacent protons on the carbocyclic ring: a cross-peak between H-7 and H-8, and another between H-7 and H-6. This would allow for the sequential assignment of these protons. The isolated protons H-1 and H-3 would not show COSY correlations to other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It would definitively link each proton signal to its attached carbon atom. For example, the proton signal assigned as H-6 would show a cross-peak to the carbon signal assigned as C-6, confirming their direct bond. This is invaluable for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. youtube.com Key HMBC correlations for confirming the structure of 4-Isoquinolinol, 5-nitro- would include:

The H-1 proton showing correlations to C-3 and the quaternary carbon C-8a.

The H-3 proton showing correlations to C-1, C-4, and the bridgehead carbon C-4a.

Protons H-6, H-7, and H-8 showing long-range correlations to each other's carbons and, crucially, to the quaternary carbons (C-4a, C-5, C-8a), which confirms the substitution pattern. For instance, a three-bond correlation from H-6 to the hydroxyl-bearing C-4 would be strong evidence for the substituent placement.

These techniques, used in concert, would allow for the unambiguous assignment of every proton and carbon atom in the molecule, as demonstrated in the structural elucidation of similar heterocyclic systems. doi.orgresearchgate.net

The chemical shifts observed in the NMR spectra are direct reporters of the electronic environment of the nuclei. In 4-Isoquinolinol, 5-nitro-, there is a significant interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group.

The -NO₂ group at C5 is a strong deactivating group, withdrawing electron density via both inductive and resonance effects. This leads to a general deshielding (downfield shift) of protons and carbons, especially those in close proximity like H-6 and C-5. The -OH group at C4 is an activating group, donating electron density to the ring system through resonance. This would tend to cause shielding (upfield shift).

The combination of these opposing effects creates a unique electronic distribution. The formation of a strong intramolecular hydrogen bond between the 4-OH and 5-NO₂ groups can lead to a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov This interaction can enhance π-delocalization within the chelate ring formed by the hydrogen bond, further modulating the aromaticity and the resulting chemical shifts. The significant downfield shift of the hydroxyl proton would be a key indicator of this strong hydrogen bond. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides direct information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of 4-Isoquinolinol, 5-nitro- would be dominated by characteristic bands from the nitro and hydroxyl functional groups.

Nitro Group (-NO₂): The nitro group gives rise to two prominent and strong stretching vibrations in the IR spectrum. Based on data for 5-nitroisoquinoline researchgate.netresearchgate.net, these are:

Asymmetric stretch (ν_as): Expected in the region of 1520 - 1550 cm⁻¹ . This is typically a very strong and sharp absorption.

Symmetric stretch (ν_s): Expected in the region of 1340 - 1360 cm⁻¹ . This absorption is also strong. The presence of both of these strong bands provides definitive evidence for the nitro functionality.

Hydroxyl Group (-OH): The vibrational mode of the hydroxyl group is highly sensitive to its environment.

O-H Stretch (ν_O-H): In the absence of hydrogen bonding, a "free" hydroxyl group shows a sharp, relatively weak absorption around 3600 cm⁻¹ . However, due to the molecular structure, a strong intramolecular hydrogen bond is expected, which would cause this band to shift dramatically to a lower frequency (e.g., 3200 - 2800 cm⁻¹ ) and become very broad and intense. matanginicollege.ac.in

C-O Stretch (ν_C-O): A strong absorption corresponding to the C-O stretching vibration is expected in the region of 1200 - 1260 cm⁻¹ .

Expected Key IR Vibrational Modes for 4-Isoquinolinol, 5-nitro-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C=N/C=C Stretch (Aromatic) | Isoquinoline Ring | 1620 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | -NO₂ | 1550 - 1520 | Very Strong |

| NO₂ Symmetric Stretch | -NO₂ | 1360 - 1340 | Strong |

| C-O Stretch | Ar-OH | 1260 - 1200 | Strong |

The most significant feature in the IR spectrum of 4-Isoquinolinol, 5-nitro- would be the evidence of a strong intramolecular hydrogen bond between the hydroxyl proton at C4 and an oxygen atom of the nitro group at C5. This is strongly suggested by studies on the analogous compound 3-nitro-4-hydroxyisoquinoline, which confirmed the presence of strong intramolecular H-bonds. researchgate.net

This interaction is identified in the IR spectrum by the dramatic broadening and shifting of the O-H stretching band to a much lower wavenumber (red shift) compared to a free O-H group. matanginicollege.ac.in The strength of the hydrogen bond is correlated with the magnitude of this shift; a larger shift indicates a stronger bond. mdpi.com This H-bond effectively forms a stable six-membered ring, which enhances the planarity and influences the electronic properties of the molecule, a feature that aligns with the NMR analysis. The dilution of a sample in a non-polar solvent would show a negligible change in the position of this H-bonded O-H band, confirming its intramolecular nature. matanginicollege.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopy of 4-Isoquinolinol, 5-nitro-, a derivative of isocarbostyril, demonstrates unique photophysical properties, largely influenced by the presence of the nitro group and its position on the isoquinoline core.

Detailed Analysis of UV-Vis Absorption Maxima and Molar Extinction Coefficients

The ultraviolet-visible (UV-Vis) absorption spectrum of 4-Isoquinolinol, 5-nitro-, and its derivatives is characterized by distinct absorption bands. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic transitions within the molecule. researchgate.net The spectra of nitrobenzaldehyde isomers, for instance, show strong absorptions with molar extinction coefficients (εmax) exceeding 10,000 M⁻¹ cm⁻¹ around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene (B151609) groups. nih.gov Weaker transitions are typically observed at longer wavelengths. nih.gov

For a compound to be considered for photosafety testing, it generally needs to absorb sufficient light in the UV and visible range. nih.gov A molar extinction coefficient (MEC) value greater than 1000 L·mol⁻¹·cm⁻¹ is often used as a threshold for further evaluation. nih.gov While specific molar extinction coefficients for 4-Isoquinolinol, 5-nitro- are not detailed in the available literature, related nitroaromatic compounds exhibit strong absorbance. nih.gov The absorption spectra of related nitro-substituted isocarbostyrils have been studied, forming a basis for understanding their electronic behavior. nih.gov

Table 1: Representative UV-Vis Absorption Characteristics for Related Nitroaromatic Compounds

| Compound Family | Typical Absorption Maxima (λmax) | General Molar Extinction Coefficient (εmax) Range (M⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| Nitrobenzaldehydes | ~250 nm | > 10,000 | π-π* (charge transfer) |

| Nitrobenzaldehydes | ~300 nm | ~ 1,000 | π-π* (arene function) |

| Nitrobenzaldehydes | ~350 nm | < 100 | n-π* |

This table provides generalized data for related compound classes to illustrate typical spectroscopic features. Data is sourced from studies on nitrobenzaldehydes and general information on isocarbostyrils. nih.govnih.gov

Solvatochromic Behavior and Solvent Polarity Effects

4-Isoquinolinol, 5-nitro- exhibits pronounced solvatochromic behavior, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. nih.govcdnsciencepub.com This phenomenon is characteristic of molecules with a significant change in dipole moment between their ground and excited states. The 5-nitro-isocarbostyril derivatives are described as highly solvatochromic. nih.govcdnsciencepub.com

In many donor-π-acceptor systems, increasing solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum. For some weak donor-strong acceptor π-conjugates, a significant red shift of up to 84 nm has been observed for a nitro-substituted compound when moving to more polar solvents. whitman.edu This stabilization of the excited state in polar environments is a key feature of their photophysics. cdnsciencepub.com The study of such solvent effects is crucial for understanding the electronic structure and for potential applications as polarity-sensitive fluorescent probes. researchgate.net

Fluorescence Quantum Yields and Emission Characteristics

The fluorescence properties of 4-Isoquinolinol, 5-nitro- are particularly noteworthy. Unlike many nitroaromatic compounds which are typically non-fluorescent due to efficient quenching by the nitro group, 5-nitro-isocarbostyril derivatives display fluorescence in solvents of intermediate-to-high polarity. nih.govcdnsciencepub.combioanalysis-zone.com This atypical emission suggests a complex interplay of electronic states. cdnsciencepub.com

The presence of a nitro group on an aromatic ring is often associated with fluorescence quenching. bioanalysis-zone.com For example, a related isoquinoline derivative, 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one, shows no intrinsic emission due to the strong electron-withdrawing nature of the NO₂ group. bioanalysis-zone.com However, for 4-Isoquinolinol, 5-nitro-, fluorescence is observed, indicating that the specific molecular structure and solvent environment can mitigate the typical quenching pathways. nih.gov The quantum yield of related nitro-substituted imidazo[5,1-a]isoquinolines has been reported to be very low, with fluorescence being almost completely quenched. wikipedia.org In contrast, other functionalized isoquinoline derivatives can exhibit high quantum yields, demonstrating the significant impact of substituents on emission properties. nih.gov

Table 2: General Fluorescence Characteristics of Nitro-Substituted Isoquinoline Derivatives

| Compound Type | Fluorescence Behavior | Influencing Factors |

|---|---|---|

| 5-Nitro-isocarbostyrils | Fluorescent in medium-to-high polarity solvents. nih.govcdnsciencepub.com | Solvent polarity, specific electronic structure. nih.govcdnsciencepub.com |

| 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | No intrinsic emission (fluorescence quenching). bioanalysis-zone.com | Strong electron-withdrawing NO₂ group. bioanalysis-zone.com |

Non-Radiative Decay Pathways and Intersystem Crossing (ISC) Processes

For most nitro-substituted aromatic compounds, non-radiative decay processes dominate over fluorescence, leading to low or non-existent emission. nih.gov One of the most critical non-radiative pathways is intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). nih.gov This spin-forbidden transition is often highly efficient in nitroaromatics. cdnsciencepub.com

The fluorescence observed in 5-nitro-isocarbostyril derivatives is regulated by the efficiency of the ISC process. nih.gov Theoretical studies aim to understand the role of nπ* states localized on the NO₂ group and the spin-orbit coupling that facilitates ISC. nih.gov In many heteroaromatics like isoquinoline, the competition between fluorescence, internal conversion (IC), and intersystem crossing determines the ultimate fate of the excited state. scispace.com The presence of heavy atoms or paramagnetic species can enhance ISC, but the intrinsic electronic structure, particularly the energy gap and coupling between the relevant singlet and triplet states, is paramount. nih.gov The deviation from planarity in some heterocyclic systems can also influence spin-orbit coupling and, consequently, the rate of intersystem crossing. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. wikipedia.org An electron impact (EI) source is commonly used to ionize the sample, causing the molecule to lose an electron and form a molecular ion. msu.edu This high-energy ion can then break apart into smaller, characteristic fragment ions. msu.edu

For 4-Isoquinolinol, 5-nitro-, the fragmentation pattern under mass spectrometry would be expected to show characteristic losses related to its functional groups. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or parts of it, such as the loss of NO or O. nih.gov The fragmentation of the isoquinoline core itself would also contribute to the mass spectrum. For instance, studies on various isoquinoline alkaloids show complex fragmentation behaviors, including cross-ring cleavages and losses of substituents. nih.govnih.gov The loss of the NO₂ group has been observed as a prominent fragmentation pathway in related nitro-containing fused heterocyclic systems. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to several decimal places. bioanalysis-zone.com This "exact mass" allows for the determination of a compound's elemental composition, a critical step in its identification. frontagelab.com Unlike nominal mass, which is the integer mass, the exact mass is calculated using the mass of the most abundant isotope of each element. frontagelab.com

The molecular formula for 4-Isoquinolinol, 5-nitro- is C₉H₆N₂O₃. Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental HRMS measurements, which can confirm the elemental formula with high confidence, typically within an error of 5 parts per million (ppm). frontagelab.com While PubChem lists an exact mass for 5-nitroisoquinoline (C₉H₆N₂O₂), the addition of a hydroxyl group in 4-Isoquinolinol, 5-nitro- changes the molecular formula and thus the exact mass. nih.gov

Table 3: Calculated Exact Mass for 4-Isoquinolinol, 5-nitro-

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This process minimizes the forces on each atom.

For 4-Isoquinolinol, 5-nitro-, the optimization would yield precise information on bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity of the isoquinoline ring system and the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the ring. The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum.

Table 5.1.1: Predicted Key Geometrical Parameters for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths | C-N (nitro) | Data not available |

| N-O (nitro) | Data not available | |

| C-O (hydroxyl) | Data not available | |

| O-H (hydroxyl) | Data not available | |

| Bond Angles | O-N-O (nitro) | Data not available |

| C-C-N (nitro) | Data not available | |

| C-C-O (hydroxyl) | Data not available | |

| Dihedral Angle | C-C-N-O (nitro group twist) | Data not available |

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 4-Isoquinolinol, 5-nitro-, the analysis would reveal how the electron-withdrawing nitro group and the electron-donating hydroxyl group influence the energies and spatial distribution of these orbitals.

Table 5.1.2: Frontier Molecular Orbital Properties for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential Surface (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential. Typically, red areas signify regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions indicate neutral or intermediate potential.

For 4-Isoquinolinol, 5-nitro-, the MESP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, reflecting their high electronegativity. A positive potential (blue) would likely be observed around the hydrogen atom of the hydroxyl group and parts of the aromatic ring system, indicating regions susceptible to interaction with nucleophiles.

Spectroscopic Property Prediction and Interpretation

Computational methods are also used to predict and help interpret various types of molecular spectra.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Fluorescence Spectra

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excited states of molecules. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculation provides the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands.

For 4-Isoquinolinol, 5-nitro-, TD-DFT calculations would identify the specific electronic transitions (e.g., from HOMO to LUMO) responsible for the main absorption bands. While fluorescence is more complex to predict accurately, TD-DFT can provide insights into the nature of the lowest energy excited state, which is essential for understanding emission properties.

Table 5.2.1: Predicted UV-Vis Absorption Data for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

Vibrational Frequency Calculations for IR and Raman Assignments

The same DFT calculations used for geometry optimization can be extended to compute vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule, such as bond stretching, bending, and twisting. The results are invaluable for interpreting experimental infrared (IR) and Raman spectra.

For 4-Isoquinolinol, 5-nitro-, the calculations would predict the characteristic vibrational frequencies for its functional groups. This would include the O-H stretching of the hydroxyl group, the symmetric and asymmetric N-O stretching of the nitro group, C-H stretching and bending of the aromatic rings, and the skeletal vibrations of the isoquinoline core. Comparing these calculated frequencies with experimental spectra allows for a detailed and confident assignment of the observed spectral bands.

Table 5.2.2: Predicted Principal Vibrational Frequencies for 4-Isoquinolinol, 5-nitro- (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | Data not available |

| N-O Asymmetric Stretch | Nitro (-NO₂) | Data not available |

| N-O Symmetric Stretch | Nitro (-NO₂) | Data not available |

| C=C/C=N Ring Stretch | Isoquinoline Core | Data not available |

| C-H Aromatic Stretch | Aromatic Rings | Data not available |

Note: This table is for illustrative purposes. Specific values for 4-Isoquinolinol, 5-nitro- are not available in the searched literature.

An in-depth analysis of the theoretical and computational chemistry of 4-Isoquinolinol, 5-nitro- reveals significant insights into its molecular properties and reactivity. Advanced computational techniques, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting its spectroscopic characteristics, elucidating reaction mechanisms, and understanding its structure-property relationships.

Advanced Applications in Chemical Synthesis and Materials Science

4-Isoquinolinol, 5-nitro- as a Versatile Synthetic Intermediate